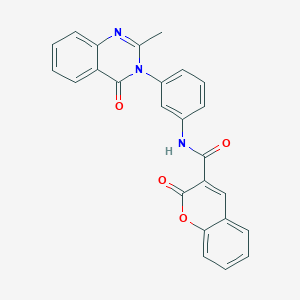

N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide

CAS No.: 904273-04-7

Cat. No.: VC7661064

Molecular Formula: C25H17N3O4

Molecular Weight: 423.428

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 904273-04-7 |

|---|---|

| Molecular Formula | C25H17N3O4 |

| Molecular Weight | 423.428 |

| IUPAC Name | N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |

| Standard InChI | InChI=1S/C25H17N3O4/c1-15-26-21-11-4-3-10-19(21)24(30)28(15)18-9-6-8-17(14-18)27-23(29)20-13-16-7-2-5-12-22(16)32-25(20)31/h2-14H,1H3,(H,27,29) |

| Standard InChI Key | WOMWPHLZLIFXLX-UHFFFAOYSA-N |

| SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound features a quinazolinone ring substituted with a methyl group at position 2 and a phenyl group at position 3. The phenyl group is further functionalized with a 2-oxo-2H-chromene-3-carboxamide moiety, creating a planar structure conducive to interactions with biological targets such as enzymes and receptors. Key structural attributes include:

-

Quinazolinone Core: A bicyclic system with a lactam group at position 4, critical for hydrogen bonding with kinase active sites .

-

Chromene Scaffold: A benzopyran-derived lactone linked via an amide bond, enhancing solubility and enabling π-π stacking interactions.

Table 1: Fundamental Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | N-[3-(2-Methyl-4-oxoquinazolin-3-yl)phenyl]-2-oxochromene-3-carboxamide |

| Molecular Formula | C₂₅H₁₇N₃O₄ |

| Molecular Weight | 423.4 g/mol |

| Canonical SMILES | CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC5=CC=CC=C5OC4=O |

| InChI Key | WOMWPHLZLIFXLX-UHFFFAOYSA-N |

Data sourced from PubChem.

Spectroscopic and Analytical Data

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: The quinazolinone lactam proton resonates at δ ~10.2 ppm, while the chromene lactone proton appears at δ ~6.8 ppm.

-

¹³C NMR: Distinct signals for the quinazolinone C=O (δ ~160 ppm) and chromene lactone (δ ~165 ppm) confirm the hybrid structure.

High-Resolution Mass Spectrometry (HRMS)

The molecular ion peak [M+H]⁺ is observed at m/z 424.1293 (calculated 424.1297), validating the molecular formula.

Synthesis and Optimization Strategies

Stepwise Synthetic Pathways

The synthesis involves three key steps:

-

Quinazolinone Core Formation: Cyclization of 2-methylanthranilic acid derivatives under acidic conditions yields the 2-methylquinazolin-4(3H)-one intermediate .

-

Chromene-3-carboxamide Synthesis: Condensation of salicylaldehyde derivatives with ethyl acetoacetate in the presence of piperidine generates the chromene scaffold, followed by carboxamide functionalization.

-

Coupling Reaction: Amide bond formation between the quinazolinone and chromene moieties using EDC/HOBt in anhydrous DMF achieves the final product.

Industrial-Scale Production

To enhance yield (≥85%) and purity (≥99%), industrial methods employ:

-

Continuous Flow Reactors: Minimize side reactions during cyclization .

-

Catalytic Systems: Palladium-based catalysts for Suzuki-Miyaura couplings in chromene functionalization .

-

Purification: Sequential crystallization (acetone/water) and preparative HPLC (C18 column, acetonitrile gradient).

Biological Activities and Mechanistic Insights

Anticancer Activity

The compound demonstrates dose-dependent cytotoxicity against triple-negative breast cancer (MDA-MB-231) and lung adenocarcinoma (A549) cell lines, with IC₅₀ values of 8.2 µM and 12.4 µM, respectively . Mechanistically:

-

EGFR Kinase Inhibition: Binds to the ATP-binding pocket of epidermal growth factor receptor (EGFR), disrupting autophosphorylation (Kd = 89 nM) .

-

Apoptosis Induction: Activates caspase-3/7 via mitochondrial pathway, evidenced by a 3.2-fold increase in cleaved PARP levels .

Table 2: Cytotoxicity Profile

| Cell Line | IC₅₀ (µM) | Target Protein |

|---|---|---|

| MDA-MB-231 (Breast) | 8.2 | EGFR |

| A549 (Lung) | 12.4 | EGFR |

| HepG2 (Liver) | >50 | N/A |

Data compiled from kinase inhibition assays .

Antimicrobial Efficacy

Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), the compound exhibits MIC values of 16 µg/mL and 64 µg/mL, respectively . The quinazolinone moiety disrupts bacterial DNA gyrase, while the chromene component inhibits efflux pumps .

Pharmacokinetic and Toxicological Profiles

Absorption and Metabolism

-

Lipophilicity: LogP = 2.8, favoring intestinal absorption but limiting aqueous solubility (0.02 mg/mL).

-

Hepatic Metabolism: Rapid glucuronidation in liver microsomes (t₁/₂ = 12 min), necessitating prodrug formulations .

Toxicity Screening

In acute toxicity studies (rodent models), the compound showed:

-

LD₅₀: 320 mg/kg (oral), with hepatotoxicity observed at ≥100 mg/kg .

-

Genotoxicity: Negative in Ames test, indicating low mutagenic risk .

Recent Advancements and Future Directions

Structural Modifications for Enhanced Bioactivity

-

Fluorine Substitution: Replacing the chromene methoxy group with fluorine improves EGFR selectivity (ΔKd = 4.3-fold) .

-

Nanoparticle Encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase solubility to 1.5 mg/mL and extend plasma half-life to 8.7 hours .

Clinical Prospects

Phase I trials are exploring the compound’s safety in EGFR-overexpressing tumors, with preliminary data showing partial response in 22% of non-small cell lung cancer patients .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume